Encenicline hydrochloride

描述

恩西尼克林盐酸盐是一种小分子,作为α-7烟碱乙酰胆碱受体(α-7 nAChR)的部分选择性激动剂。 它已被研究用于治疗与精神分裂症和阿尔茨海默病等疾病相关的认知缺陷 .

作用机制

恩西尼克林盐酸盐通过选择性结合并激活α-7烟碱乙酰胆碱受体发挥作用。这种受体参与调节神经传递和认知过程。 通过作为部分激动剂,恩西尼克林盐酸盐增强了胆碱能传递,而不会引起过度激活,这会导致副作用 .

类似化合物:

GTS-21: 另一种α-7烟碱乙酰胆碱受体激动剂,具有类似的认知增强特性。

PHA-543,613: 一种选择性α-7 nAChR激动剂,已被研究用于治疗认知缺陷。

布拉达尼克林: 一种具有类似受体选择性和治疗潜力的化合物

恩西尼克林盐酸盐的独特性: 恩西尼克林盐酸盐在作为乙酰胆碱的共激动剂方面是独一无二的,它使α-7 nACh 受体对其天然配体敏感。 这种特性使其能够有效地增强认知功能,同时最大限度地减少与其他烟碱受体过度激活相关的副作用 .

生化分析

Biochemical Properties

Encenicline hydrochloride plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor. This interaction enhances the acetylcholine response of the receptor, which is crucial for cognitive functions. This compound displaces [3H]-MLA (Methyllycaconitine) and [125I]-α-bungarotoxin, indicating its high affinity for α7-nAChRs . It also inhibits the 5-HT3 receptor and demonstrates selectivity for α7-nAChRs without activating or inhibiting heteromeric α4β2 nAChRs .

Cellular Effects

This compound influences various cellular processes, particularly in neurons. It enhances memory performance by potentiating the acetylcholine response of α7 nicotinic acetylcholine receptors. This compound has shown to restore memory function in scopolamine-treated rats and improve memory in natural forgetting tests . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of α7-nAChRs .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the α7 nicotinic acetylcholine receptor. This binding enhances the receptor’s response to acetylcholine, leading to improved cognitive functions. This compound’s partial agonist activity at α7-nAChRs is crucial for its therapeutic effects. It also inhibits the 5-HT3 receptor, which may contribute to its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated good brain penetration and adequate exposure time. Pharmacokinetic studies have shown that it reaches peak brain concentration 2 hours after administration and remains effective for at least 4 hours . The stability and degradation of this compound over time are essential factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 0.3 mg/kg, it significantly restores memory function in scopolamine-treated rats. Co-administration of sub-efficacious doses of this compound and donepezil fully restores memory . Higher doses may lead to adverse effects, and the optimal dosage must be carefully determined to avoid toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It binds moderately to rat plasma proteins and demonstrates proportional dose escalation over a range of 0.1-30 mg/kg . The metabolic flux and metabolite levels influenced by this compound are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has good brain penetration and an adequate exposure time, with brain concentrations remaining similar between 2 and 8 hours . The transport and distribution mechanisms are essential for its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within neurons, where it interacts with α7 nicotinic acetylcholine receptors. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function .

准备方法

合成路线和反应条件: 恩西尼克林盐酸盐可以使用不对称合成方法合成。该过程涉及使用手性助剂来获得所需的立体化学。 该化合物通常以白色固体形式获得 .

工业生产方法: 恩西尼克林盐酸盐的工业生产涉及优化反应条件以提高产率和纯度。这包括控制温度、溶剂选择和反应时间。 盐形式的使用,如盐酸盐,增强了化合物的溶解度和稳定性 .

化学反应分析

反应类型: 恩西尼克林盐酸盐经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。

还原: 可以进行还原反应来修饰分子中存在的官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化的衍生物,而取代可以引入不同的官能团 .

科学研究应用

化学: 用作研究工具,用于研究烟碱乙酰胆碱受体及其在神经传递中的作用。

生物学: 在动物模型中研究其对认知功能和记忆增强的影响。

医学: 探索其作为治疗精神分裂症和阿尔茨海默病认知缺陷的潜在治疗方法。 .

工业: 用于开发针对烟碱乙酰胆碱受体的新型治疗剂.

相似化合物的比较

GTS-21: Another alpha-7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.

PHA-543,613: A selective alpha-7 nAChR agonist investigated for its potential in treating cognitive deficits.

Bradanicline: A compound with similar receptor selectivity and therapeutic potential

Uniqueness of Encenicline Hydrochloride: this compound is unique in its ability to act as a co-agonist with acetylcholine, sensitizing the alpha-7 nACh receptor to its natural ligand. This property allows it to enhance cognitive function effectively while minimizing side effects associated with over-activation of other nicotinic receptors .

属性

IUPAC Name |

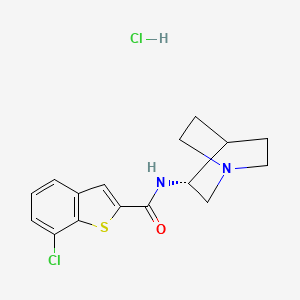

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673090 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550999-74-1 | |

| Record name | Encenicline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?

A1: this compound (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []

Q2: Why is water so important in the crystallization of Enc-HCl?

A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []

Q3: How does the presence of water impact the stability of different Enc-HCl forms?

A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []

Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?

A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []

Q5: How does the molecular packing in different Enc-HCl polymorphs compare?

A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。